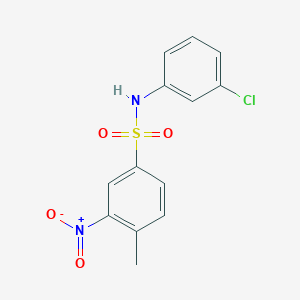![molecular formula C20H17ClO5 B4944235 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclopenta[b]pyran family, which is known for its diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce the production of inflammatory cytokines in animal models of inflammation. This compound has also been shown to have neuroprotective effects, including the ability to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and to be relatively easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has also been shown to have potential applications in the field of materials science, particularly in the development of new polymers and nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and limitations.
Métodos De Síntesis
The synthesis of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate involves the reaction of 2,4-diphenylcyclopentenone with hydrochloric acid and perchloric acid. The reaction proceeds through a series of steps, including protonation, cyclization, and oxidation. The final product is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone.
Aplicaciones Científicas De Investigación
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and medicine. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyran-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O.ClHO4/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19;2-1(3,4)5/h1-6,8-11,14H,7,12-13H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVXENPLXDCCEH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[O+]=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)

![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)
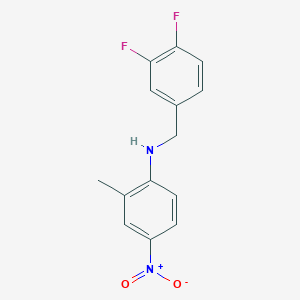
![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)
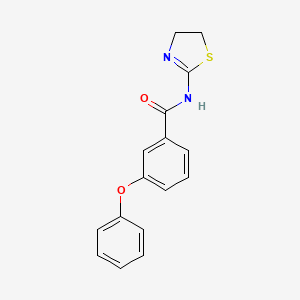
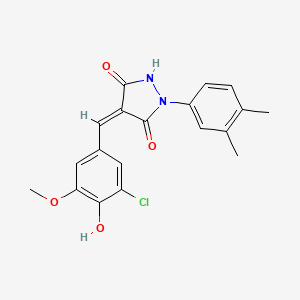
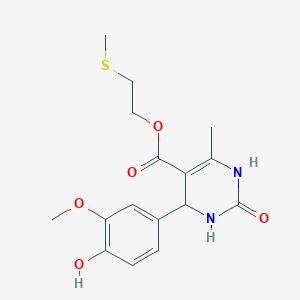
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
